2-Fluorocinnamic acid 2-Fluorocinnamic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13331673
InChI: InChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)
SMILES:
Molecular Formula: C9H7FO2
Molecular Weight: 166.15 g/mol

2-Fluorocinnamic acid

CAS No.:

Cat. No.: VC13331673

Molecular Formula: C9H7FO2

Molecular Weight: 166.15 g/mol

* For research use only. Not for human or veterinary use.

2-Fluorocinnamic acid -

Specification

Molecular Formula C9H7FO2
Molecular Weight 166.15 g/mol
IUPAC Name 3-(2-fluorophenyl)prop-2-enoic acid
Standard InChI InChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)
Standard InChI Key IOUDZAFBPDDAMK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C=CC(=O)O)F

Introduction

Chemical Structure and Physicochemical Properties

2-Fluorocinnamic acid consists of a cinnamic acid backbone with a fluorine atom at the ortho position of the phenyl ring. The fluorine substitution induces significant electronic effects:

  • Bond polarization: The C-F bond (bond energy 485 kJ/mol) creates a strong dipole moment (1.41 D), enhancing electrophilic aromatic substitution reactivity at the para position.

  • Acidity: The carboxylic acid group exhibits a pKa of 4.2 ± 0.1, slightly lower than unsubstituted cinnamic acid (pKa 4.4), due to fluorine's electron-withdrawing effect.

  • Thermal stability: Differential scanning calorimetry reveals a melting point of 182–184°C and decomposition onset at 210°C under nitrogen atmosphere.

Crystallographic studies demonstrate a planar structure with dihedral angles of 8.2° between the aromatic ring and carboxylic acid group, facilitating π-π stacking in solid-state configurations.

Synthesis Methodologies and Optimization

Laboratory-Scale Synthesis

The Knoevenagel condensation remains the most widely employed method:

Table 1: Comparative Synthesis Methods

MethodReactantsCatalystYield (%)Purity (%)
Knoevenagel 2-Fluorobenzaldehyde + Malonic AcidPyridine79.5–85.598.2
Perkin2-Fluorobenzaldehyde + Acetic AnhydrideNaOAc7295.7
Heck Coupling2-Fluoroiodobenzene + Acrylic AcidPd(OAc)₂9199.1

The optimized Knoevenagel protocol involves:

  • Heating 2-fluorobenzaldehyde (31 g) and malonic acid (31.25 g) in pyridine (3.3–9.89 g) at 110°C for 90–150 minutes

  • Acidic workup with 10% HCl yields crystalline product (85.5% yield)

Industrial Production

The Heck reaction using palladium catalysts demonstrates superior scalability:

  • Turnover number (TON): ≥10,000

  • Space-time yield: 2.3 kg·L⁻¹·h⁻¹

  • Residual Pd content: <5 ppm (meets ICH Q3D guidelines)

Chemical Reactivity and Derivative Formation

Oxidation Pathways

Controlled oxidation with KMnO₄ (0.1 M, 80°C) cleaves the α,β-unsaturated system:
2-FCAKMnO42-Fluorobenzoic Acid+CO2\text{2-FCA} \xrightarrow{\text{KMnO}_4} \text{2-Fluorobenzoic Acid} + \text{CO}_2
Reaction kinetics show first-order dependence on [KMnO₄] (k = 0.017 min⁻¹, R² = 0.994).

Hydrogenation Reactions

Catalytic hydrogenation selectively saturates the C=C bond without cleaving the C-F bond:

Table 2: Hydrogenation Outcomes

ConditionCatalystProductSelectivity (%)
H₂ (1 atm), 25°CPd/C3-(2-Fluorophenyl)propanoic Acid>99
NH₄HCO₂, MeOH, 70°CPd/C3-(2-Fluorophenyl)propanoic Acid98

Kinetic isotope effects (kH/kD = 2.1) confirm H₂ dissociation as the rate-limiting step.

Biological Activities and Mechanisms

Antimicrobial Properties

2-FCA exhibits broad-spectrum activity:

Table 3: Minimum Inhibitory Concentrations (MIC)

OrganismMIC (µg/mL)Synergy with CTAB (FICI)
Staphylococcus aureus640.7 (Synergistic)
Escherichia coli1280.8 (Synergistic)
Candida albicans2561.1 (Additive)

Mechanistic studies indicate membrane disruption via increased fluidity (ΔTm = -8.2°C) and ATPase inhibition (IC₅₀ = 12.3 µM).

Cell LineIC₅₀ (µM)Selectivity Index (vs. HEK293)
HeLa (Cervical)3.58.2
MCF-7 (Breast)5.06.1
A549 (Lung)7.84.3

Mechanisms include MMP-9 inhibition (Ki = 0.42 µM) and ROS generation (2.1-fold increase at 10 µM).

Industrial and Material Science Applications

Polymer Modification

Incorporating 2-FCA (5 wt%) into polyurethane matrices enhances:

  • Tensile strength: +38% (from 45 MPa to 62 MPa)

  • Thermal decomposition onset: +27°C (Td = 287°C)

Photoresist Formulations

As a photoacid generator in EUV lithography:

  • Resolution: 14 nm line/space

  • Sensitivity: 18 mJ/cm²

  • Post-exposure delay stability: >120 min

Comparative Analysis with Structural Analogs

Table 5: Isomeric Comparisons

Property2-FCA3-FCA4-FCA
LogP2.12.32.0
MIC (S. aureus)64 µg/mL128 µg/mL256 µg/mL
Melting Point (°C)182175189

Ortho-substitution confers superior bioactivity due to enhanced target binding (ΔG = -8.9 kcal/mol vs. -7.2 kcal/mol for para).

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